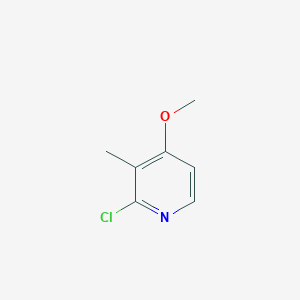![molecular formula C27H35FN2O2 B2887738 (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 2309186-57-8](/img/structure/B2887738.png)
(4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a complex chemical with a unique structure and properties. This compound, characterized by its tert-butyl, bipiperidine, and fluorophenoxy groups, exhibits significant potential in various fields, including medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone involves several key steps:
Starting Materials: : Begin with 4-tert-butylbenzaldehyde, 2-fluorophenol, and bipiperidine.
Condensation Reaction: : The 4-tert-butylbenzaldehyde reacts with bipiperidine in the presence of a base to form an intermediate.
Substitution Reaction: : The intermediate undergoes a nucleophilic substitution reaction with 2-fluorophenol to introduce the fluorophenoxy group.
Final Product Formation: : Further refinement and purification lead to the final product.
Industrial Production Methods
On an industrial scale, the production method may involve:
Continuous Flow Reactors: : For enhanced efficiency and control over reaction conditions.
Automated Synthesis: : Utilization of robotic systems for precision in reagent addition and reaction monitoring.
Purification Techniques: : Advanced techniques such as chromatography and recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound is known to undergo:
Oxidation Reactions: : Often involving strong oxidizing agents like potassium permanganate.
Reduction Reactions: : Using reducing agents like lithium aluminum hydride.
Substitution Reactions: : Particularly nucleophilic aromatic substitution given the presence of the fluorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Acetonitrile, dichloromethane, and toluene are commonly used.
Major Products
Oxidation Products: : Carboxylic acids or ketones.
Reduction Products: : Alcohols or amines.
Substitution Products: : Depending on the specific substituent introduced, a variety of derivative compounds can be formed.
Applications De Recherche Scientifique
Chemistry
Used as a building block in organic synthesis.
Studied for its reactivity and potential to form new chemical entities.
Biology
Evaluated for its biological activity and interactions with various biomolecules.
Medicine
Investigated for therapeutic properties, particularly in the context of neurological or psychiatric conditions.
Possible use in the development of novel pharmaceuticals.
Industry
Considered for materials science applications due to its unique structural properties.
Used in the synthesis of specialized polymers or advanced materials.
Mécanisme D'action
The exact mechanism by which (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone exerts its effects can vary based on its specific application:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: : Can modulate signaling pathways, such as neurotransmitter pathways in the brain.
Mechanistic Studies: : Ongoing research aims to elucidate its exact mode of action and potential therapeutic targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Tert-butyl)phenyl)-[1,4'-bipiperidin]-1'-yl)methanone: : Lacks the fluorophenoxy group but shares the bipiperidine core.
(4-(Tert-butyl)phenyl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone: : Contains a methoxy group instead of fluorophenoxy.
Uniqueness
Fluorophenoxy Group:
Diverse Applications: : The specific structure of this compound allows for versatile applications across different fields, making it a valuable subject of scientific research.
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35FN2O2/c1-27(2,3)21-10-8-20(9-11-21)26(31)30-16-12-22(13-17-30)29-18-14-23(15-19-29)32-25-7-5-4-6-24(25)28/h4-11,22-23H,12-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJQGOZYAXULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2887657.png)


![[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2887662.png)

![1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2887665.png)


![N-(1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidin-3-yl)acetamide](/img/structure/B2887669.png)

![Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate](/img/structure/B2887673.png)
![Ethyl (5-(2-(3-methoxyphenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2887675.png)
![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2887676.png)
